An In-Depth Technical Guide to D-Phenylalanined5: Structure and Isotopic Enrichment

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-Phenylalanine-d5**, a deuterated form of the non-proteinogenic amino acid D-phenylalanine. It is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry applications. This document details its chemical structure, typical isotopic enrichment levels, and the analytical methodologies used to ensure its quality and purity.

Chemical Structure and Properties

D-Phenylalanine-d5 is a stable isotope-labeled amino acid where the five hydrogen atoms on the phenyl ring have been substituted with deuterium atoms. This substitution results in a mass shift of +5 Da compared to the unlabeled D-phenylalanine, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2]

- Chemical Name: (2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid[3]
- Molecular Formula: C₉H₆D₅NO₂[4][5]
- Molecular Weight: Approximately 170.22 g/mol [4][5][6]
- CAS Number: 362049-55-6[1][3]
- Appearance: Typically a white to off-white solid[4]



Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available **D-Phenylalanine-d5** are critical parameters for its use in sensitive analytical applications. The following table summarizes typical specifications from various suppliers.

Parameter	Specification	Supplier/Source Example
Isotopic Enrichment	≥98 atom % D	Sigma-Aldrich[6]
≥99% (deuterated forms d ₁ -d ₅)	Cayman Chemical[5]	
99.9%	MedchemExpress[4]	_
Chemical Purity	≥98%	Cambridge Isotope Laboratories, Inc.[7][8][9]
≥99% (CP)	Sigma-Aldrich[6]	
99.87%	MedchemExpress[1]	-
99.95% (HPLC)	MedchemExpress[4]	-

Synthesis of D-Phenylalanine-d5

The synthesis of deuterated amino acids like **D-Phenylalanine-d5** can be achieved through various methods. While specific proprietary methods used by commercial suppliers are not publicly disclosed, general approaches include:

- Enzymatic Methods: These are highly specific and environmentally friendly. One common approach is the hydantoinase-carbamoylase method, which can be adapted for deuterated starting materials.[10] Another enzymatic route involves the use of phenylalanine ammonia lyases in a multi-enzymatic cascade process to produce D-phenylalanine derivatives.[11][12]
- Chemical Synthesis: A common chemical route involves the catalytic reduction (deuteriumation) of a suitable precursor. For example, the synthesis can start from a deuterated benzaldehyde derivative which is then converted to the corresponding oxazolone, followed by reduction and hydrolysis to yield the deuterated phenylalanine.[13]



Experimental Protocols

The quality control of **D-Phenylalanine-d5** relies on several analytical techniques to confirm its identity, isotopic enrichment, and chemical purity.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for confirming the isotopic labeling pattern and quantifying the level of deuterium incorporation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of D-Phenylalanine-d5.
 - Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of D₂O or DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with the analyte's signals.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.
 - Key parameters to set include:
 - Number of scans (e.g., 16 or 32 for sufficient signal-to-noise).
 - Relaxation delay (e.g., 5 seconds to ensure full relaxation of protons).
 - Pulse width (calibrated for a 90° pulse).
 - Acquisition time (e.g., 2-4 seconds).



Data Analysis:

- Integrate the residual proton signals in the aromatic region of the spectrum.
- \circ Integrate the signals from the non-deuterated positions (e.g., the α and β -protons).
- The isotopic enrichment is calculated by comparing the relative integrals of the residual aromatic protons to the integrals of the protons at the non-labeled positions. The lower the integral of the aromatic protons relative to the other protons, the higher the isotopic enrichment.

Determination of Chemical and Chiral Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate and quantify **D-Phenylalanine-d5** from any unlabeled phenylalanine, its L-enantiomer, and other chemical impurities.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **D-Phenylalanine-d5** in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards of unlabeled D-Phenylalanine and L-Phenylalanine.
- Instrumentation:
 - An HPLC system equipped with a UV or fluorescence detector.
 - A chiral column (e.g., Astec CHIROBIOTIC T) is necessary for separating the D- and Lenantiomers.
- Chromatographic Conditions (Example for Chiral Separation):
 - Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 μm particles.



Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at 205 nm.

Injection Volume: 10 μL.

Data Analysis:

- The chemical purity is determined by integrating the area of the **D-Phenylalanine-d5** peak and comparing it to the total area of all peaks in the chromatogram.
- The chiral purity is determined by the relative peak areas of the D- and L-enantiomers.

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining isotopic enrichment, especially at very low levels.

Methodology:

- Sample Preparation (Derivatization):
 - Amino acids are typically not volatile enough for GC analysis and require derivatization. A common method is silylation.
 - React the **D-Phenylalanine-d5** sample with a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at an elevated temperature (e.g., 120 °C for 30 minutes) to form the corresponding TBDMS derivative.
 - Alternatively, for very low enrichment levels, phenylalanine can be enzymatically converted to phenylethylamine, which is then derivatized with heptafluorobutyric anhydride (HFBA).
 [14]

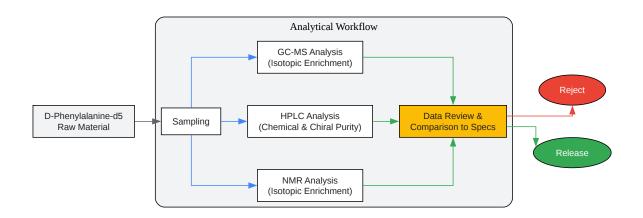


- Instrumentation:
 - A GC system coupled to a mass spectrometer (quadrupole, time-of-flight, or ion trap).
 - A suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column).
- GC-MS Conditions (Example):
 - Inlet Temperature: 250-300 °C.
 - Injection Mode: Splitless.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
 - Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300-320 °C) at a rate of 10-20 °C/min.
 - o MS Ionization: Electron Ionization (EI) at 70 eV.
 - MS Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions and characteristic fragments of both the labeled (d5) and unlabeled (d0) derivatives.
- Data Analysis:
 - The isotopic enrichment is determined by measuring the ion intensities of the molecular ion clusters for the d5- and d0-phenylalanine derivatives.
 - The ratio of the abundance of the d5-labeled ions to the sum of the abundances of the d5and d0-labeled ions gives the atom percent excess.

Visualizations

The following diagrams illustrate key workflows in the analysis of **D-Phenylalanine-d5**.

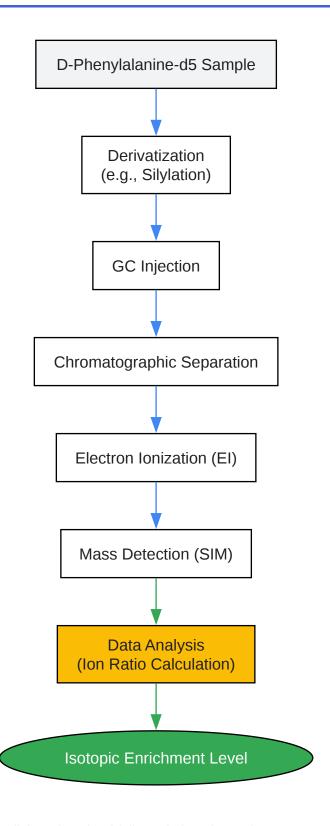




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Caption: Quality control workflow for **D-Phenylalanine-d5**.





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